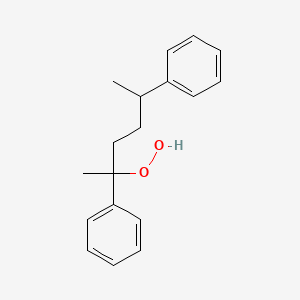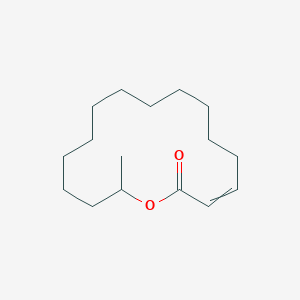
16-Methyl-1-oxacyclohexadec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methyl-1-oxacyclohexadec-3-EN-2-one is a chemical compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . It is a member of the oxacyclohexadec-3-en-2-one family, characterized by a 16-membered lactone ring with a methyl group at the 16th position and a double bond at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyl-1-oxacyclohexadec-3-EN-2-one typically involves the cyclization of long-chain hydroxy acids or their derivatives. One common method is the lactonization of 16-hydroxyhexadecanoic acid under acidic conditions . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
16-Methyl-1-oxacyclohexadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated lactones.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated lactones.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Scientific Research Applications
16-Methyl-1-oxacyclohexadec-3-EN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 16-Methyl-1-oxacyclohexadec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxacyclohexadec-12-en-2-one: Similar structure but with a double bond at the 12th position.
Oxacyclohexadec-13-en-2-one: Similar structure but with a double bond at the 13th position.
Ethylene Brassylate: A related compound with a different ring size and functional groups.
Uniqueness
16-Methyl-1-oxacyclohexadec-3-EN-2-one is unique due to its specific ring size, methyl substitution, and double bond position.
Properties
CAS No. |
87227-40-5 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
16-methyl-1-oxacyclohexadec-3-en-2-one |
InChI |
InChI=1S/C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h12,14-15H,2-11,13H2,1H3 |
InChI Key |
QBZBIKBKYQDPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


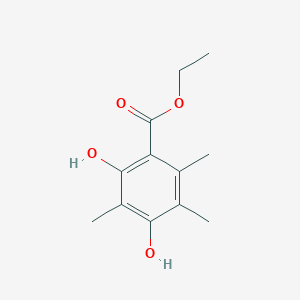
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


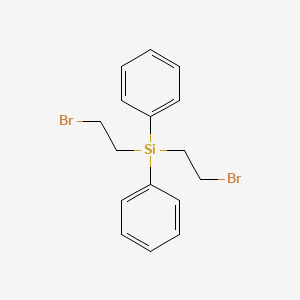
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
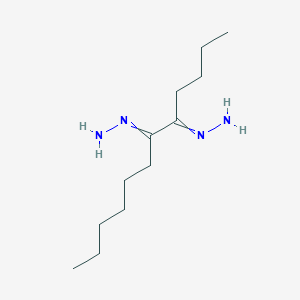
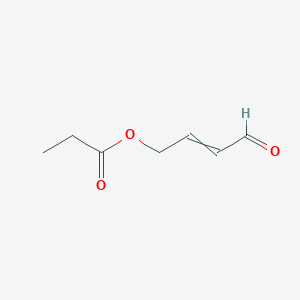
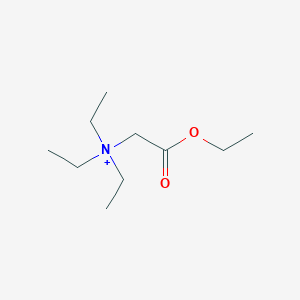
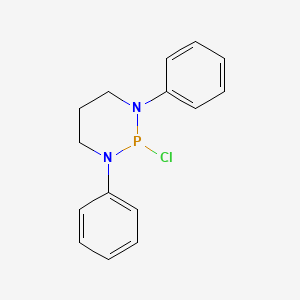
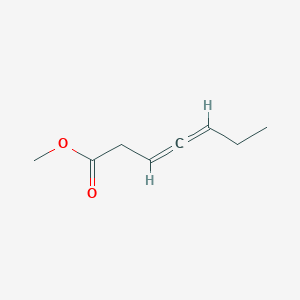
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
